2,4,6-Heptanetrione
Overview
Description
2,4,6-Heptanetrione is an organic compound with the molecular formula C7H10O3. It is a white or colorless solid that primarily exists in the enol form. This compound is known for its ability to undergo condensation reactions with 1,2-diketones and contributes to the flavor of strawberries . It also forms a variety of metal complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Heptanetrione can be synthesized through various methods. One common method involves the reaction of acetylacetone with formaldehyde in the presence of a base. The reaction proceeds through a series of aldol condensations and subsequent dehydration steps to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where the reactants are mixed under controlled conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide. The product is then purified through distillation or recrystallization techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Heptanetrione undergoes various chemical reactions, including:
Condensation Reactions: It readily undergoes condensation with 1,2-diketones to form complex structures.
Reduction Reactions: It can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride.
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions:
Condensation Reactions: Typically involve bases such as sodium hydroxide or potassium hydroxide.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used.
Substitution Reactions: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products Formed:
Condensation Reactions: Formation of complex diketone structures.
Reduction Reactions: Formation of corresponding alcohols.
Substitution Reactions: Formation of substituted ketones or alcohols.
Scientific Research Applications
2,4,6-Heptanetrione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and metal complexes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,4,6-Heptanetrione involves its ability to form enolates and undergo various chemical transformations. The enolate form can act as a nucleophile, participating in condensation and substitution reactions. The compound’s ability to form metal complexes also plays a significant role in its chemical behavior .
Comparison with Similar Compounds
Triacetylmethane: An isomer of 2,4,6-Heptanetrione with similar chemical properties.
Acetylacetone: A related compound that also forms enolates and undergoes similar reactions.
2,4-Pentanedione: Another diketone with comparable reactivity.
Uniqueness: this compound is unique due to its ability to form stable enolates and its versatility in forming metal complexes. Its contribution to the flavor of strawberries and its role in the synthesis of complex organic structures further distinguish it from similar compounds .
Properties
IUPAC Name |
heptane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5(8)3-7(10)4-6(2)9/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHCTLCNUREAJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211650 | |
Record name | 2,4,6-Heptanetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-53-9 | |
Record name | 2,4,6-Heptanetrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Heptanetrione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Heptanetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-HEPTANETRIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A95Z6Y7NCX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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